molecular formula C5H8O2 B036468 3-Pentenoic acid CAS No. 1617-32-9

3-Pentenoic acid

Cat. No.: B036468
CAS No.: 1617-32-9
M. Wt: 100.12 g/mol
InChI Key: UIUWNILCHFBLEQ-UHFFFAOYSA-N
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Description

3-Pentenoic acid, also known as pent-3-enoic acid, is an organic compound with the molecular formula C(_5)H(_8)O(_2). It is a type of unsaturated carboxylic acid characterized by a double bond between the third and fourth carbon atoms in its five-carbon chain. This compound is one of the geometric isomers of pentenoic acid, which includes both cis and trans forms .

Mechanism of Action

Target of Action

3-Pentenoic acid is a mono-carboxylic acid with an unbranched chain of five carbons connected by three single bonds and one double bond It’s worth noting that similar compounds have been found to interact with enzymes involved in amino acid and protein biosynthesis .

Pharmacokinetics

Its metabolism and excretion would likely involve standard processes for handling carboxylic acids .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, its carboxylic acid group could ionize under certain pH conditions, potentially affecting its interaction with targets. Additionally, its stability could be influenced by temperature and other environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pentenoic acid can be synthesized through the reaction of butadiene with carbon monoxide and water in the presence of a rhodium-containing catalyst and an iodide promoter. This process involves carbon monoxide stripping to separate and recover the this compound product . Another method involves using a nickel catalyst and an iodide source, where butadiene reacts with carbon monoxide in the presence of water .

Industrial Production Methods: The industrial production of this compound typically follows the aforementioned synthetic routes, utilizing either rhodium or nickel catalysts. The reaction conditions are carefully controlled to optimize yield and purity, with temperatures ranging from 60°C to 220°C and pressures between 200 psig and 4000 psig .

Chemical Reactions Analysis

Types of Reactions: 3-Pentenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce corresponding aldehydes or ketones.

    Reduction: Hydrogenation of the double bond yields pentanoic acid.

    Substitution: The carboxyl group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Esterification typically involves alcohols and acid catalysts like sulfuric acid.

Major Products:

Scientific Research Applications

3-Pentenoic acid has several applications in scientific research:

Comparison with Similar Compounds

    2-Pentenoic acid: Differentiated by the position of the double bond between the second and third carbon atoms.

    4-Pentenoic acid: Has the double bond between the fourth and fifth carbon atoms.

    3-Butenoic acid: A shorter chain analog with a similar double bond structure.

Uniqueness: 3-Pentenoic acid is unique due to its specific double bond position, which influences its reactivity and interactions in chemical and biological systems. This positional isomerism allows for distinct applications and properties compared to its analogs .

Properties

CAS No.

1617-32-9

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

pent-3-enoic acid

InChI

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7)

InChI Key

UIUWNILCHFBLEQ-UHFFFAOYSA-N

SMILES

CC=CCC(=O)O

Isomeric SMILES

C/C=C/CC(=O)O

Canonical SMILES

CC=CCC(=O)O

5204-64-8
1617-32-9

Pictograms

Corrosive

Synonyms

3-PENTENOIC ACID; RARECHEM AL BO 0169; TRANS-3-PENTENOIC ACID; (E)-3-Pentenoicacid; (E)-CH3CH=CHCH2COOH; 3-Pentenoicacid,(3E)-; 3-Pentenoicacid,(E)-; E-3-Pentenoicacid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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